Hexahydrofuro[3,4-b]pyrazin-2(1H)-one
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Overview
Description
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one is a heterocyclic compound that features a fused ring system combining furan and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydrofuro[3,4-b]pyrazin-2(1H)-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diaminofurazan with suitable diketones can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexahydrofuro[3,4-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structural features make it useful in materials science, particularly in developing new materials with specific properties
Mechanism of Action
The mechanism by which Hexahydrofuro[3,4-b]pyrazin-2(1H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine core but differ in their fused ring systems and functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system but with different heteroatoms and structural arrangements.
Uniqueness: this compound’s unique combination of furan and pyrazine rings sets it apart from other heterocyclic compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2,4,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-1-7-4-2-10-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
OYOVJNHJTUEVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)NC(=O)CN2 |
Origin of Product |
United States |
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